REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1)C.[OH-].[Na+]>O>[F:14][C:10]1[CH:9]=[C:8]([CH2:7][CH2:6][CH2:5][C:4]([OH:15])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCC1=CC(=CC=C1)F)=O
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 55° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
WASH
|
Details
|
washed with hexanes 15 kg (containing antistatic agent “ASA 3”)
|
Type
|
CUSTOM
|
Details
|
to remove 3′3-difluorobiphenyl impurity
|
Type
|
CUSTOM
|
Details
|
After phase separation the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the exotherm below 40° C
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with MTBE (15 kg in three 5 kg extractions)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by vacuum distillation and excess MTBE
|
Type
|
CUSTOM
|
Details
|
removed with a hexane strip
|
Type
|
CUSTOM
|
Details
|
The resulting 4-(3-fluoro-phenyl)-butyric acid (8.83 kg) was removed from the reactor as an oil
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |